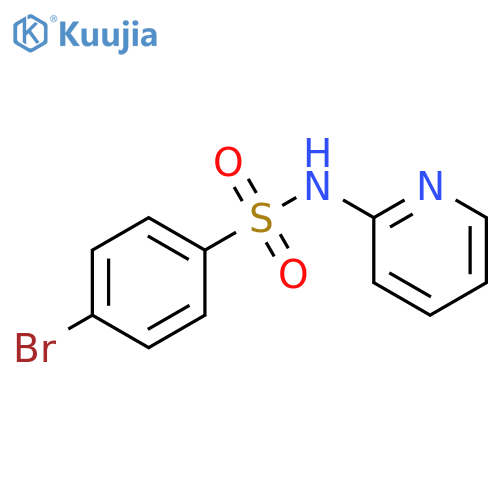

Cas no 3609-89-0 (4-Bromo-N-(2-pyridyl)benzenesulfonamide)

4-Bromo-N-(2-pyridyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 4-bromo-N-2-pyridinyl-

- 4-Bromo-N-(2-pyridyl)benzenesulfonamide

- 4-Bromo-N-(2-pyridyl)benzenesulfonamide

- p-Bromo-N-2-pyridylbenzenesulfonamide; 4-bromo-N-2-pyridinylbenzenesulfonamide;

- DB12350000

- CCG-5342

- STK040107

- 4-bromo-N-(pyridin-2-yl)benzenesulfonamide

- Oprea1_072525

- Oprea1_667454

- Z45654190

- MLS001208037

- Benzenesulfonamide, p-bromo-N-(2-pyridyl)-

- 4-bromo-N-(2-pyridinyl)benzenesulfonamide

- CHEMBL1333223

- 4-Bromo-N-pyridin-2-yl-benzenesulfonamide

- p-Bromo-N-(2-pyridyl)benzenesulfonamide

- 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide

- 3609-89-0

- CBMicro_017001

- NIOSH/DB1235000

- BIM-0016985.P001

- DTXSID40967183

- 5273-99-4

- 4-bromo-N-pyridin-2-ylbenzenesulfonamide

- UPCMLD0ENAT5948018:001

- Cambridge id 5273994

- SCHEMBL13962914

- AKOS000592261

- SMR000515139

- NCGC00245181-01

- CS-0270569

- AE-842/30367017

- MFCD00138030

-

- インチ: InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)CopyCopied

- InChIKey: KCGTXJBWSKFDST-UHFFFAOYSA-NCopyCopied

- ほほえんだ: c1ccnc(c1)NS(=O)(=O)c2ccc(cc2)BrCopyCopied

計算された属性

- せいみつぶんしりょう: 311.95687

- どういたいしつりょう: 311.95681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 445.7±51.0 °C at 760 mmHg

- フラッシュポイント: 239.8±28.7 °C

- PSA: 59.06

4-Bromo-N-(2-pyridyl)benzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

4-Bromo-N-(2-pyridyl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B687355-1g |

4-Bromo-N-(2-pyridyl)benzenesulfonamide |

3609-89-0 | 1g |

$ 1344.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341239-1g |

4-Bromo-N-(pyridin-2-yl)benzenesulfonamide |

3609-89-0 | 98% | 1g |

¥12221.00 | 2024-05-16 | |

| TRC | B687355-100mg |

4-Bromo-N-(2-pyridyl)benzenesulfonamide |

3609-89-0 | 100mg |

$ 173.00 | 2023-09-08 |

4-Bromo-N-(2-pyridyl)benzenesulfonamide 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

10. Book reviews

4-Bromo-N-(2-pyridyl)benzenesulfonamideに関する追加情報

4-Bromo-N-(2-pyridyl)benzenesulfonamide (CAS No: 3609-89-0)

4-Bromo-N-(2-pyridyl)benzenesulfonamide, also known by its CAS number 3609-89-0, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromine atom attached to a benzene ring, a pyridine ring, and a sulfonamide group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The sulfonamide group in 4-Bromo-N-(2-pyridyl)benzenesulfonamide is known for its ability to form hydrogen bonds, which is a critical property in drug design for enhancing bioavailability and target binding affinity. The pyridine ring, on the other hand, introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical reactions. The bromine atom adds to the molecule's versatility by providing additional sites for substitution reactions or as a leaving group in certain transformations.

Recent studies have highlighted the potential of 4-Bromo-N-(2-pyridyl)benzenesulfonamide as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing heterocyclic frameworks that are analogous to known pharmaceutical agents. These frameworks have shown promise in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, 4-Bromo-N-(2-pyridyl)benzenesulfonamide can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in these reactions.

The physical properties of 4-Bromo-N-(2-pyridyl)benzenesulfonamide, such as its melting point, solubility, and stability, are critical factors that influence its application in various fields. For example, its solubility in organic solvents makes it suitable for use in organic synthesis reactions, while its stability under certain conditions ensures its reliability as an intermediate in multi-step synthesis processes.

In conclusion, 4-Bromo-N-(2-pyridyl)benzenesulfonamide (CAS No: 3609-89-0) is a compound with a rich structural diversity that offers numerous opportunities for further research and development. Its unique combination of functional groups and promising biological activities make it an invaluable tool in modern chemistry and pharmacology.

3609-89-0 (4-Bromo-N-(2-pyridyl)benzenesulfonamide) 関連製品

- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)

- 59080-31-8(1-Fluoro-7-methylnaphthalene)

- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)

- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 6828-35-9(5-Chloro-2-iodoaniline)

- 1179362-56-1(6-Chloro-3-(trifluoromethyl)picolinimidamide hydrochloride)

- 2097889-60-4(1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(propan-2-yl)urea)